4-ethoxy-2-phenylimidazole
Description
Fundamental Heterocyclic Structures and Their Significance in Chemical Research
Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. openaccessjournals.comijarsct.co.in These non-carbon atoms, such as nitrogen, oxygen, or sulfur, impart unique physical and chemical properties to the molecules, distinguishing them from their carbocyclic counterparts. openaccessjournals.combritannica.com The presence of these heteroatoms creates a diverse array of reactivity and functionality, making heterocyclic compounds indispensable in numerous scientific fields. openaccessjournals.com
The significance of heterocyclic structures is particularly pronounced in medicinal chemistry and drug discovery. wisdomlib.orgijsrtjournal.com A vast number of pharmaceuticals and biologically active molecules incorporate heterocyclic rings as their core scaffold. ijsrtjournal.comajrconline.org This prevalence is attributed to their ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for binding to enzymes and receptors. ajrconline.org Natural products, such as alkaloids, vitamins like thiamin (B1) and riboflavin (B1680620) (B2), and essential biomolecules like the amino acid histidine, all contain heterocyclic moieties, highlighting their fundamental role in biological processes. ijarsct.co.inajrconline.org
Phenylimidazole Derivatives: A Focus on Structural Versatility and Academic Relevance
Within the vast family of heterocyclic compounds, imidazoles represent a significant class. Imidazole (B134444) is a five-membered aromatic heterocycle containing two nitrogen atoms. britannica.comjopir.in The unique electronic structure and amphoteric nature of the imidazole ring make it a versatile building block in synthetic chemistry. jopir.in
Phenylimidazoles, a subset of imidazole derivatives, are characterized by the presence of one or more phenyl groups attached to the imidazole ring. nih.gov This combination of a heterocyclic imidazole core and an aromatic phenyl ring leads to a remarkable structural versatility and a wide range of chemical properties. The addition of phenyl groups influences the electronic and steric characteristics of the molecule, which in turn affects its reactivity and potential applications. acs.org
The academic relevance of phenylimidazole derivatives is demonstrated by their extensive investigation in various research areas. They are studied for their potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. grafiati.comnih.gov Furthermore, phenylimidazole scaffolds are utilized in the development of new antibacterial agents. nih.gov Their unique structural and electronic properties also make them valuable in materials science for applications in polymers and organic light-emitting diodes (OLEDs). acs.orgcaloongchem.com
4-Ethoxy-2-phenylimidazole: Positioning within Contemporary Phenylimidazole Research
This compound is a specific derivative within the broader class of phenylimidazoles. It features an ethoxy group (-OCH2CH3) at the 4-position and a phenyl group at the 2-position of the imidazole ring.
| Property | Value |
| CAS Number | 53386-01-9 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 5-ethoxy-2-phenyl-1H-imidazole |
| SMILES | CCOC1=CN=C(N1)C2=CC=CC=C2 |
| Appearance | White to yellow solid |
| Boiling Point | 226.128 °C at 760 mmHg |
| Density | 1.529 g/cm³ |
Data sourced from American Elements. americanelements.com
The synthesis of related phenylimidazole structures often involves methods like the Debus-Radziszewski imidazole synthesis, which utilizes a dicarbonyl compound, an aldehyde, and ammonia (B1221849). numberanalytics.com For substituted phenylimidazoles, variations of these classical methods are employed, such as the reaction of α-bromo-ketones with formamide (B127407). nih.gov While specific synthesis details for this compound are not extensively documented in the provided search results, its structure suggests that analogous synthetic strategies would be applicable.
The ethoxy substitution at the 4-position is of particular interest in medicinal chemistry. Ethoxy groups can influence a molecule's metabolic stability, a critical factor in drug design. The study of such derivatives contributes to a deeper understanding of structure-activity relationships (SAR), which is fundamental to developing new therapeutic agents. nih.gov The investigation of compounds like this compound helps to elucidate how modifications to the phenylimidazole scaffold can modulate biological activity and physicochemical properties.
| Compound Name | Molecular Formula | Key Structural Features |
| 2-Phenylimidazole (B1217362) | C₉H₈N₂ | Phenyl group at the 2-position. |
| 4-Methyl-2-phenyl-1H-imidazole | C₁₀H₁₀N₂ | Phenyl group at the 2-position and a methyl group at the 4-position. |
| 4,5-Dihydroxymethyl-2-phenylimidazole | C₁₁H₁₂N₂O₂ | Phenyl group at the 2-position and hydroxymethyl groups at the 4 and 5-positions. |
| 1-(2-CYANOETHYL)-2-PHENYL-4,5-DI-CYANOETHOXYMETHYL IMIDAZOLE | C₂₀H₂₁N₅O₂ | Phenyl group at the 2-position and cyanoethoxymethyl groups at the 4 and 5-positions. |
Data compiled from various sources. chemicalbook.comchemicalbook.comlookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUJRWOUXKCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531938 | |
| Record name | 5-Ethoxy-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53386-01-9 | |
| Record name | 5-Ethoxy-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Ethoxy 2 Phenylimidazole
Established Synthetic Pathways for Substituted Imidazoles
The synthesis of the imidazole (B134444) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford a wide range of substituted derivatives. These methods often provide the foundational scaffold upon which specific functional groups, such as the ethoxy moiety in 4-ethoxy-2-phenylimidazole, can be installed.
Multi-Component Cyclocondensation Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. researchgate.netbeilstein-journals.org The synthesis of substituted imidazoles is frequently achieved through such pathways.
A prominent example is the Debus-Radziszewski synthesis, a one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt) to produce 2,4,5-trisubstituted imidazoles. researchgate.net Various catalysts, including p-toluenesulfonic acid (PTSA), have been employed to facilitate these reactions under mild conditions, offering good yields. researchgate.netisca.me The versatility of this method allows for the incorporation of diverse substituents by varying the starting aldehyde and dicarbonyl compound. rsc.org For instance, reacting a 1,2-diketone, an aldehyde, an amine, and ammonium acetate (B1210297) can lead to 1,2,4,5-tetrasubstituted imidazoles. rsc.org
The table below summarizes representative multi-component reactions for imidazole synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref. |
| 1,2-Diketone | Aldehyde | Ammonium Salt | HBF4–SiO2 | 2,4,5-Trisubstituted Imidazole | rsc.org |
| Benzil | Substituted Benzaldehyde (B42025) | Ammonium Acetate | p-Toluenesulfonic Acid (PTSA) | 2,4,5-Trisubstituted Imidazole | researchgate.netisca.me |
| Imines | Acid Chlorides | N-nosyl Imines | PPh(catechyl) | Highly Substituted Imidazoles | semanticscholar.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for functionalizing the imidazole core. umb.eduthermofisher.com These reactions typically involve three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com Palladium and nickel are the most common metals used in these cross-coupling reactions. nih.gov
For phenylimidazole synthesis, nickel-catalyzed C-H arylation offers a direct method to introduce a phenyl group onto the imidazole ring without pre-functionalization. nih.gov For example, imidazoles can undergo C-H arylation with phenol (B47542) derivatives using a Ni(OTf)2/dcype/K3PO4 system in a tertiary alcohol solvent. nih.gov This approach is significant for creating valuable functionalized imidazoles. nih.gov Similarly, palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are widely used to connect an aryl halide with an organometallic imidazole derivative (or vice versa) to form phenylimidazoles. thermofisher.comnih.gov
Ring-Forming Reactions from Acylated Precursors
The synthesis of the imidazole ring can also be achieved through the cyclization of acyclic precursors containing an acyl group. These methods are crucial for building the core heterocyclic structure. One established method involves the reaction of α-bromo-ketones with formamide (B127407) at high temperatures to yield 4-phenyl-imidazole derivatives. nih.gov
Acylation of the imidazole nitrogen itself is a common transformation, though direct acylation can sometimes be challenging and may lead to ring fission under harsh conditions. google.com However, methods have been developed for the synthesis of 1-acyl imidazoles, for example, by reacting imidazoles with ketenes. google.com While this functionalizes an existing ring rather than forming it, related cyclization strategies start with acylated open-chain molecules. For example, the reaction of acylated amino ketones can lead to the formation of the imidazole ring upon treatment with a nitrogen source like ammonia.
Regioselective Synthesis Approaches for Phenylimidazole Scaffolds
Controlling the position of substituents on the imidazole ring is a critical challenge in synthetic chemistry. Regioselective synthesis ensures that the desired isomer is formed, which is vital for the properties of the final compound. For phenylimidazoles, different strategies can yield 1-phenyl-, 2-phenyl-, or 4(5)-phenyl isomers.
4-Phenylimidazole (B135205) : This isomer can be synthesized by reacting α-bromoacetophenone with formamidine (B1211174) acetate in ethylene (B1197577) glycol, followed by cyclization. google.com Another route involves the reaction of an α-bromo-ketone with formamide. nih.gov
2-Phenylimidazole (B1217362) : Synthesis of this isomer can be achieved through methods that use benzaldehyde or a related precursor to provide the C2-carbon and the attached phenyl group.
1-Phenylimidazole : This isomer is typically formed by the N-arylation of imidazole with an appropriate phenylating agent, often using a copper or palladium catalyst. nih.gov
Recent advances have focused on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, highlighting the strategic importance of forming specific bonds to control the final substitution pattern. rsc.org
Specific Synthetic Strategies for Introducing the Ethoxy Moiety
Once the 2-phenylimidazole scaffold is constructed, the next critical step is the introduction of the ethoxy group at the C4 position. This is typically achieved through etherification of a corresponding hydroxyimidazole precursor.
Etherification and Alkoxylation Methods
The most common method for forming an ether linkage, such as the ethoxy group, is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide).
In the context of this compound, the synthesis would logically proceed from a 2-phenyl-1H-imidazol-4-ol precursor. The hydroxyl group on the imidazole ring would first be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding sodium salt. This intermediate would then be reacted with an ethylating agent to yield the final product.
The table below outlines the general steps for this transformation.
| Precursor | Reagent 1 (Base) | Reagent 2 (Alkylating Agent) | Product |
| 2-Phenyl-1H-imidazol-4-ol | Sodium Hydride (NaH) | Ethyl Iodide (CH3CH2I) | This compound |
| 2-Phenyl-1H-imidazol-4-ol | Potassium Carbonate (K2CO3) | Diethyl Sulfate ((CH3CH2)2SO4) | This compound |
The choice of base and ethylating agent can be optimized to improve reaction yields and minimize side reactions. The development of efficient alkoxylation methods is crucial for the synthesis of various alkoxy-substituted imidazole derivatives, which are of interest in medicinal chemistry and materials science.
Optimization of Reaction Conditions and Yields
Key parameters that are typically optimized to enhance reaction yields and purity include:
Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Optimization often involves screening a range of temperatures to find the ideal balance between reaction kinetics and product stability.
Reaction Time: Insufficient reaction time can lead to incomplete conversion of starting materials, while excessively long times may result in product degradation or the formation of undesired side products.
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. Common solvents for imidazole synthesis include ethanol, methanol, and dimethylformamide (DMF).
Catalyst: In many imidazole syntheses, the type and concentration of the catalyst are crucial. For acid-catalyzed reactions, screening different acids (e.g., acetic acid, mineral acids) and their concentrations is a common optimization step.
Stoichiometry of Reactants: Varying the molar ratios of the starting materials is a fundamental aspect of optimization to ensure the complete conversion of the limiting reagent and to minimize waste.
A hypothetical optimization study for a Debus-Radziszewski synthesis of this compound could involve the parameters outlined in the interactive table below. It is important to note that this table is illustrative and not based on actual experimental results for this specific compound.
Hypothetical Optimization of Debus-Radziszewski Synthesis for this compound
| Entry | Aldehyde (eq.) | Dicarbonyl (eq.) | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 1.0 | 1.0 | NH₄OAc | Ethanol | Reflux | 12 | 45 |
| 2 | 1.2 | 1.0 | NH₄OAc | Ethanol | Reflux | 12 | 55 |
| 3 | 1.2 | 1.0 | NH₄OAc | Methanol | Reflux | 12 | 50 |
| 4 | 1.2 | 1.0 | NH₄OAc | Ethanol | 60 | 24 | 60 |
| 5 | 1.2 | 1.0 | NH₃ (aq) | Ethanol | Reflux | 12 | 40 |
Reactivity and Functional Group Transformations of this compound
The reactivity of this compound is dictated by the electronic properties of the imidazole core and the nature of its substituents. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic.
Electrophilic Aromatic Substitution on the Imidazole Core
The imidazole ring is activated towards electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. The phenyl group at the 2-position is generally considered to be weakly deactivating or activating depending on the reaction conditions, while the ethoxy group at the 4-position is a strong activating group and is ortho-, para-directing. In the case of the imidazole ring, the 5-position is electronically favored for electrophilic attack due to the directing effect of the adjacent nitrogen and the activating ethoxy group.
Common electrophilic aromatic substitution reactions that could be anticipated for this compound include:
Nitration: Introduction of a nitro group (-NO₂) onto the imidazole ring, typically at the 5-position, can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid.
Halogenation: The imidazole ring can be readily halogenated (chlorination, bromination, iodination) at the 5-position using various halogenating agents, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a base.
Nucleophilic Reactivity and Derivatization at Nitrogen Centers
The imidazole ring contains two nitrogen atoms. The N-1 nitrogen, bearing a hydrogen atom, is nucleophilic and can be readily derivatized. The N-3 nitrogen is also nucleophilic.
N-Alkylation: The N-1 position can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation.
N-Acylation: The N-1 position can be acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acylimidazole.
Transformations Involving the Phenyl and Ethoxy Substituents
Reactions of the Phenyl Group: The phenyl group at the 2-position can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. The imidazole ring will influence the reactivity and regioselectivity of these substitutions. For instance, nitration of the phenyl ring would likely lead to substitution at the meta-position relative to the imidazole substituent, assuming the imidazolyl group acts as a deactivating, meta-directing group under strongly acidic conditions. Subsequent reduction of a nitro group on the phenyl ring could yield an amino group, providing a handle for further functionalization.
Transformations of the Ethoxy Group: The ethoxy group is generally stable. However, under forcing acidic conditions, such as with strong hydrohalic acids (HBr or HI), cleavage of the ether linkage can occur to yield the corresponding 4-hydroxy-2-phenylimidazole.
Advanced Spectroscopic and Computational Characterization of 4 Ethoxy 2 Phenylimidazole
Theoretical Approaches to Molecular Structure and Electronic Configuration
Theoretical chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For 4-ethoxy-2-phenylimidazole, these methods can model its geometry, orbital energies, and conformational possibilities, offering insights that complement experimental findings.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of organic molecules. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are frequently used to calculate parameters for imidazole-based compounds. These calculations can predict bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.
In phenylimidazole systems, the HOMO is often characterized by π-orbitals delocalized over the imidazole (B134444) and phenyl rings, while the LUMO consists of corresponding π*-antibonding orbitals. For instance, in 4-phenylimidazole (B135205), the HOMO is reported to be extensively delocalized onto the imidazole ring. The introduction of an electron-donating ethoxy group at the 4-position would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted 4-phenylimidazole. A smaller energy gap generally correlates with higher chemical reactivity and can influence the molecule's absorption of light at longer wavelengths. Computational studies on related molecules allow for the calculation of various quantum chemical parameters derived from HOMO and LUMO energies.
Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies
| Parameter | Description |
|---|---|
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule, approximated as I ≈ -EHOMO. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule, approximated as A ≈ -ELUMO. |
| Electronegativity (χ) | The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. |
| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1/η), indicating higher reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow, calculated as ω = χ² / (2η). |
These parameters are routinely calculated using DFT to quantify and compare the reactivity of different imidazole derivatives.
Conformational Analysis and Torsional Potentials
The three-dimensional shape of this compound is not rigid. Rotation can occur around the single bonds connecting the phenyl group to the imidazole ring and within the ethoxy side chain. Conformational analysis investigates the different spatial arrangements (conformers) and their relative energies. The key dihedral angle is the torsion between the planes of the phenyl and imidazole rings.
For related phenylimidazoles, computational studies have shown that a non-planar conformation is often the most stable due to steric hindrance and repulsive interactions between hydrogen atoms on the adjacent rings. For example, 5-phenylimidazole, a tautomer of 4-phenylimidazole, is reported to assume a non-planar conformation. The torsional potential, which describes the energy as a function of the dihedral angle, can be calculated theoretically. This analysis reveals the energy barriers to rotation and the most stable conformations. The flexibility of the ethoxy group adds another layer of conformational complexity that would be critical to a full analysis.
Investigation of Photophysical Properties
The interaction of this compound with light determines its photophysical properties, including how it absorbs and emits energy. These characteristics are fundamental to its potential use in optical materials and as a molecular probe.
Absorption and Emission Characteristics (e.g., UV-Vis Spectroscopy)
Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For phenylimidazoles, the absorption spectra are characterized by π-π* transitions.
Experimental studies on 2-phenylimidazole (B1217362) and 4-phenylimidazole show distinct absorption profiles. The addition of more phenyl groups to the imidazole core results in a bathochromic (red) shift, meaning the molecule absorbs light at longer wavelengths. This is attributed to an extended π-conjugation system, which lowers the HOMO-LUMO energy gap. The electron-donating ethoxy group in this compound is also expected to cause a bathochromic shift compared to the unsubstituted 2-phenylimidazole. While specific experimental absorption and emission maxima for this compound are not documented, data for related compounds provide a useful reference.
Table 2: Spectroscopic Data for Related Phenylimidazole Compounds
| Compound | Absorption Max (λmax) | Emission Max (λem) | Solvent/Conditions |
|---|---|---|---|
| 2-Phenylimidazole | ~285 nm (Calculated) | 321 nm (ASE) | Dichloromethane / Methanol |
| 4-Phenylimidazole | ~275 nm (Calculated) | Not Reported | Dichloromethane |
| 1-Methyl-2-phenylimidazole | Not Reported | 324 nm (ASE) | Methanol |
Data compiled from theoretical calculations and amplified spontaneous emission (ASE) studies.
Non-Linear Optical (NLO) Properties and Intramolecular Charge Transfer Phenomena
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Imidazole derivatives are of interest for NLO applications due to their adaptable electronic structure. A key requirement for NLO activity is a significant change in dipole moment upon electronic excitation, which is often associated with intramolecular charge transfer (ICT).
ICT involves the transfer of electron density from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. In this compound, the ethoxy group acts as a donor and the phenyl-imidazole system can act as an acceptor framework. This donor-acceptor character can lead to a large first hyperpolarizability (β), a measure of second-order NLO response. DFT calculations are a primary tool for predicting NLO properties by computing the hyperpolarizability of a molecule. Although specific NLO data for this compound is unavailable, the structural features suggest it could exhibit NLO behavior, a hypothesis that awaits confirmation through targeted computational and experimental studies.
Mechanistic Research on Biological Interactions of 4 Ethoxy 2 Phenylimidazole Derivatives
Elucidation of Enzyme Inhibition Mechanisms
The structural scaffold of 4-ethoxy-2-phenylimidazole has proven to be a versatile template for the design of potent and selective enzyme inhibitors. Researchers have successfully tailored derivatives to target enzymes implicated in a range of diseases, from bacterial infections to inflammatory conditions and neurological disorders.
Bacterial Fatty Acid Biosynthesis Pathway Inhibitors (e.g., FabI and FabK)
The bacterial fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I pathway, presents a promising target for the development of novel antibacterial agents. nih.gov Within this pathway, the enoyl-acyl carrier protein (ACP) reductase is a critical enzyme that catalyzes the final, rate-limiting step of the fatty acid elongation cycle. acs.orgnih.gov Bacteria possess different isozymes of this reductase, with FabI and FabK being two of the most important. nih.govacs.org
Phenylimidazole derivatives have been identified as potent inhibitors of both FabI and FabK. acs.orgnih.gov For instance, a derivative of 4-pyridone containing a phenylimidazole moiety demonstrated strong inhibitory activity against both FabI (IC₅₀ = 0.38 μM) and FabK (IC₅₀ = 0.0045 μM). acs.org This dual inhibition is significant as some bacteria possess multiple Fab isozymes. The antibacterial activity of these compounds is attributed to their ability to block fatty acid biosynthesis, a process essential for bacterial survival. frontiersin.org
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these inhibitors. For example, modifications to the phenylimidazole tail group of a series of inhibitors led to improved Clostridioides difficile FabK (CdFabK) inhibition. nih.gov One such derivative, compound 6k featuring a 6-ethoxy group, exhibited promising CdFabK inhibition with an IC₅₀ of 0.17 μM. nih.gov
Table 1: Inhibitory Activity of Phenylimidazole Derivatives against FabK
| Compound | Substitution | CdFabK IC₅₀ (μM) | Anti-C. difficile MIC (μg/mL) |
|---|---|---|---|
| 6h | - | - | 6.25 |
| 6j | 4,6-difluoro | 4.53 | 12.5 |
| 6k | 6-ethoxy | 0.17 | 12.5 |
Data sourced from a study on phenylimidazole FabK inhibitors. nih.gov
Immunomodulatory Enzyme Inhibition (e.g., Indoleamine 2,3-Dioxygenase)
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression, particularly in the context of cancer. nih.govresearchgate.net It catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govfrontiersin.org By depleting tryptophan and producing immunomodulatory metabolites, IDO1 can help tumors evade the immune system. nih.gov
The 4-phenyl-imidazole (4-PI) scaffold has served as a foundation for the development of potent IDO1 inhibitors. nih.govresearchgate.net Computational docking and systematic SAR studies have guided the synthesis of 4-PI analogs with significantly enhanced inhibitory activity. nih.gov These studies have explored interactions at the active site entrance, within the active site, and with the heme iron. nih.gov The most potent inhibitors developed from these efforts are approximately ten-fold more potent than the parent 4-PI compound. nih.gov Navoximod, a 4-phenylimidazole (B135205) derivative, is a non-competitive IDO1 inhibitor that has entered clinical trials. frontiersin.org
Kinase Inhibition (e.g., p38α Mitogen-Activated Protein Kinase, Glycogen (B147801) Synthase Kinase 3β)
p38α Mitogen-Activated Protein Kinase (MAPK): The p38 MAP kinases are key regulators of cellular responses to inflammatory cytokines and stress. google.com.pg Specifically, p38α has been implicated in the production of pro-inflammatory cytokines like TNF-α and IL-1, making it an attractive target for treating inflammatory diseases. google.com.pg Phenylimidazole derivatives have been investigated as inhibitors of p38α MAPK. researchgate.netresearchgate.net For instance, certain pyridinylimidazole inhibitors have shown good inhibitory activity, with some compounds exhibiting IC₅₀ values in the range of 0.10–5.1 µM. mdpi.com
Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. nih.govnih.gov Inhibition of GSK-3β has been explored as a therapeutic strategy for various conditions, including Alzheimer's disease and type 2 diabetes. nih.govgoogle.com Imidazole-based compounds have been designed and synthesized as potent GSK-3β inhibitors. frontiersin.org Some 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones have demonstrated potent in vitro inhibitory activity against GSK-3β. nih.gov Furthermore, certain imidazole (B134444) derivatives have been shown to induce the transdifferentiation of human mesenchymal stem cells into neurons through the inhibition of GSK-3β. frontiersin.org
Molecular Mechanisms of Antimicrobial Action
The antimicrobial properties of this compound derivatives are primarily linked to their ability to disrupt essential bacterial processes.
Interference with Bacterial Metabolic Processes
As discussed in section 4.1.1, a primary mechanism of antimicrobial action for phenylimidazole derivatives is the inhibition of the bacterial fatty acid biosynthesis (FAS-II) pathway. nih.govacs.orgfrontiersin.org By targeting enzymes like FabI and FabK, these compounds effectively halt the production of fatty acids, which are vital components of bacterial cell membranes. frontiersin.orgresearchgate.net This disruption of a fundamental metabolic pathway leads to bacterial growth inhibition and cell death. nih.gov The specificity of these inhibitors for the bacterial FAS-II pathway over the mammalian FAS-I system contributes to their potential as selective antibacterial agents. nih.gov
Disruption of Fungal Cellular Pathways
The antifungal activity of imidazole derivatives is often attributed to their ability to disrupt the fungal cell wall and inhibit essential enzymes. The imidazole scaffold is a key component in many antifungal agents. researchgate.net
Inhibition of Ergosterol Biosynthesis: A primary mechanism of action for many azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme crucial for the biosynthesis of ergosterol. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. Molecular docking studies of imidazole derivatives have supported this mechanism, showing interactions with the active site of this enzyme. researchgate.net
Disruption of Cell Wall Integrity: The fungal cell wall, composed of polysaccharides like β-glucans and chitin, is essential for maintaining cell structure and viability. nih.gov Some antifungal agents work by inhibiting the synthesis of these components. For example, echinocandins target β-(1-3)-glucan synthase, leading to a compromised cell wall. nih.gov While direct inhibition of cell wall synthesis by this compound derivatives is not extensively documented, the imidazole moiety is a common feature in compounds that do disrupt cell wall integrity.
Interference with Adhesion Proteins: Fungal adhesion to host tissues is a critical step in the infection process, mediated by cell surface adhesion proteins. nih.gov The expression of these proteins is controlled by complex signaling pathways. nih.gov Imidazole-containing compounds have the potential to interfere with these pathways, thereby reducing fungal colonization.
Antiprotozoal Activity at the Molecular Level (e.g., against T. gondii)
Toxoplasma gondii is a widespread protozoan parasite responsible for the disease toxoplasmosis. The search for effective treatments has led to the investigation of various heterocyclic compounds, including imidazole derivatives.
Inhibition of Parasite Growth: Studies have shown that phenyl-substituted 1H-imidazole derivatives can effectively restrict the in vitro growth of T. gondii. nih.gov Certain derivatives have demonstrated high selectivity, meaning they are more toxic to the parasite than to host cells. nih.gov
Targeting Tyrosine Amino Acids: The molecular mechanism of some antiparasitic compounds is linked to the inhibition of tyrosine amino acids, which are crucial for parasite proliferation and the formation of the parasitophorous vacuole, a specialized compartment where the parasite resides and replicates within the host cell. nih.gov
Indoleamine 2,3-Dioxygenase (IDO) Inhibition: The enzyme indoleamine 2,3-dioxygenase (IDO) plays a role in the host's immune response to infections. IDO depletes tryptophan, an essential amino acid for some pathogens like T. gondii. google.com Some imidazole derivatives have been investigated as IDO inhibitors, which could modulate the host immune response during infection.
Antitubercular and Antimycobacterial Activity Mechanisms
Mycobacterium tuberculosis, the causative agent of tuberculosis, presents a significant global health challenge. Imidazole derivatives have emerged as a promising class of compounds with antitubercular activity. researchgate.netijpsjournal.com
Inhibition of Essential Enzymes: A key strategy in developing antitubercular drugs is to target enzymes essential for the mycobacterium's survival. For instance, some imidazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis GlmU, an enzyme involved in the synthesis of the cell wall precursor UDP-N-acetylglucosamine. ymerdigital.com Molecular docking studies have helped to predict the binding affinity of these derivatives to the enzyme's active site. ymerdigital.com
Structure-Activity Relationship (SAR) Studies: Research has focused on synthesizing and evaluating various substituted imidazole derivatives to understand the relationship between their chemical structure and antitubercular activity. nih.gov For example, studies on 4-(2,6-dichlorobenzyloxy)phenyl thiazole (B1198619), oxazole, and imidazole derivatives have shown that the thiazole scaffold, in particular, may be a promising template for developing new antitubercular drugs. nih.gov
Antioxidant Activity: Molecular Basis and Cellular Pathways
The antioxidant properties of chemical compounds are crucial for combating oxidative stress, a condition implicated in numerous diseases.
Radical Scavenging Mechanisms
The antioxidant activity of many compounds, including those with an imidazole structure, is often attributed to their ability to scavenge free radicals. This can occur through two primary mechanisms:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical. nih.gov
The presence of specific functional groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, can significantly influence the radical scavenging capacity of a molecule. nih.gov For instance, the electron-donating nature of a methoxy group in the para position of an aromatic ring can enhance antioxidant activity. nih.gov
Mitigation of Oxidative Stress Responses
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. Kynurenic acid (KYNA), a metabolite of tryptophan, is known to act as an antioxidant by scavenging hydroxyl and other reactive oxygen species. semanticscholar.org The kynurenine pathway, which produces KYNA, is influenced by the enzyme indoleamine 2,3-dioxygenase (IDO). semanticscholar.org As some imidazole derivatives can inhibit IDO, they may indirectly influence the levels of neuroprotective metabolites like KYNA. semanticscholar.org
Investigation of Anti-Inflammatory Signaling Pathways
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key factor in many diseases.
Inhibition of Pro-inflammatory Mediators: Some benzimidazole (B57391) derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory mediators. researchgate.net This can involve reducing the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com
Targeting Kinase Pathways: Tumor progression loci-2 (Tpl2) is a kinase involved in the production of TNF-α. acs.org Inhibition of Tpl2 is a potential strategy for developing anti-inflammatory drugs. acs.org While direct inhibition of Tpl2 by this compound has not been specified, the broader class of imidazole derivatives is being explored for its kinase-inhibiting potential.
Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some triazole derivatives have been shown to exert their anti-inflammatory effects by repressing the MAPK/NF-κB signaling pathways. mdpi.com Given the structural similarities and shared biological activities between triazoles and imidazoles, this represents a potential area of investigation for this compound derivatives.
Modulation of Pro-inflammatory Mediator Production
The anti-inflammatory properties of phenylimidazole derivatives are linked to their ability to modulate the production of key pro-inflammatory mediators. Research indicates that these compounds can interfere with inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netjocpr.comnih.gov The COX-2 isoform, in particular, is an inducible enzyme that is significantly upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are lipid compounds that promote vasodilation, edema, and pain. nih.govmsdvetmanual.comnih.gov By selectively inhibiting COX-2, phenylimidazole derivatives can reduce the production of these inflammatory prostaglandins. researchgate.netjocpr.com
Furthermore, studies on related imidazole compounds have demonstrated their capacity to suppress the production of pro-inflammatory cytokines. brieflands.comnih.gov Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs) are crucial signaling proteins that orchestrate the inflammatory response. brieflands.comnih.gov The inhibition of these cytokines by imidazole derivatives suggests a broad-spectrum anti-inflammatory effect, targeting multiple components of the inflammatory cascade. brieflands.comresearchgate.net Some imidazole derivatives are known to be inhibitors of the p38 MAP kinase pathway, which plays a critical role in regulating the production of TNF-α and IL-1β. brieflands.com
Anthelmintic Activity: Target Identification and Mode of Action
The anthelmintic, or anti-parasitic worm, activity of the broader benzimidazole and imidazothiazole classes is well-documented, with mechanisms primarily targeting the parasite's cellular structure and neuromuscular function. scops.org.uknih.gov One of the principal modes of action is the disruption of microtubule polymerization. msdvetmanual.comnih.gov These compounds exhibit selective binding to the parasite's β-tubulin subunit, preventing its polymerization into microtubules. scribd.comsemanticscholar.orgnih.gov This disruption interferes with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death. msdvetmanual.com The selective toxicity arises from a much higher binding affinity and lower dissociation rate for parasite tubulin compared to mammalian tubulin. msdvetmanual.com
Another significant mechanism involves targeting the parasite's nervous system. Imidazothiazole derivatives act as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the somatic muscle cells of nematodes. msdvetmanual.comscops.org.uknih.gov This interaction triggers a sustained muscle contraction, leading to a spastic paralysis that results in the expulsion of the parasite. msdvetmanual.comnih.gov Research on other phenylimidazole derivatives, such as diisopropylphenyl-imidazole (DII), has identified novel targets, including a previously unidentified UNC-29-containing muscle AChR, highlighting the diverse molecular targets within this class of compounds.
Anticancer Mechanisms: Molecular Targets and Cellular Impact
The anticancer potential of phenylimidazole derivatives is multifaceted, involving the targeting of several key pathways crucial for cancer cell proliferation and survival. frontiersin.org A prominent mechanism is the inhibition of tubulin polymerization, similar to their anthelmintic action but targeted at cancer cells. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).
Another critical molecular target is Indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a central role in tumor immune escape. nih.gov IDO1 helps create a tolerogenic microenvironment that suppresses the host's immune response against the tumor. nih.gov Phenylimidazole derivatives, including the closely related 4-methoxy-2-phenylimidazole, have been developed as potent IDO1 inhibitors. nih.gov They bind to the heme iron within the enzyme's active site, blocking its function and potentially restoring the anti-tumor immune response. nih.gov
Furthermore, research has shown that some imidazole derivatives can induce apoptosis by modulating the expression of key regulatory proteins. frontiersin.org This includes increasing the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. frontiersin.org Other identified targets for this class of compounds include ABL1 kinase, receptor tyrosine kinases (RTKs), and CD73, indicating that their anticancer activity can result from the combined inhibition of multiple oncogenic pathways. frontiersin.orgplos.orgresearchgate.net
Table 1: Anticancer Activity of Selected Phenylimidazole Derivatives
| Compound | Target Cancer Cell Line(s) | Mechanism/Target | Reported IC50 Value(s) | Reference |
| Novel 2-aryl-4-benzoyl-imidazoles | Multidrug-resistant cancer cells | Tubulin Polymerization (Colchicine site) | As low as 15.7 nM | |
| Imidazole-based N-phenylbenzamide (Derivative 4f) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | ABL1 Kinase | 7.5 µM (A549), 9.3 µM (HeLa), 8.9 µM (MCF-7) | frontiersin.org |
| 4-Phenyl-imidazole (4-PI) Derivatives (Thiophenols 17 & 18) | --- | Indoleamine 2,3-dioxygenase (IDO1) | ~10-fold more potent than 4-PI | nih.gov |
| Tri-phenyl Imidazole (Derivative 3h) | MDA-MB-231 (Breast) | CD73 | Significant inhibition | researchgate.net |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Supramolecular Interactions in Biological Systems
The biological activity of this compound and its derivatives is fundamentally governed by supramolecular chemistry—the chemistry beyond the molecule. Their efficacy relies on weak, non-covalent interactions with biological targets. acs.orgacs.org These interactions include hydrogen bonds, π-π stacking, van der Waals forces, and hydrophobic interactions. acs.org
The imidazole ring is a key structural feature, acting as a versatile scaffold for these interactions. acs.orgacs.org The nitrogen atoms in the imidazole ring can act as both hydrogen-bond donors (the N-H group) and acceptors (the pyridine-type nitrogen), allowing for specific and strong binding to the active sites of enzymes or receptors. acs.orgiucr.org For instance, the hydrogen bond between the imidazole nitrogen and key amino acid residues like Met109 is crucial for the inhibition of p38 MAP kinase. brieflands.com
Applications of 4 Ethoxy 2 Phenylimidazole in Advanced Materials Science
Polymer Chemistry and High-Performance Composites
In the realm of polymer science, substituted imidazoles are crucial components in the formulation of high-performance thermosetting polymers and composites. Their ability to act as catalysts and curing agents is fundamental to achieving desirable material properties such as high thermal stability and robust mechanical strength.
Substituted imidazoles are highly effective curing agents and catalysts for epoxy resins. chemicalbook.com The curing process imparted by imidazoles enhances properties like thermal stability, chemical resistance, and dielectric performance in the final polymer. chemicalbook.com The mechanism typically involves an initial adduct formation between the imidazole (B134444) and the epoxy group, which is followed by anionic polymerization of the remaining epoxy resin. chemicalbook.com
The following table, based on findings for related imidazole derivatives, illustrates the comparative efficiency of these compounds as curing agents for epoxy resins.
| Imidazole Derivative | Curing Temperature (°C) | Curing Efficiency |
| 4-Methoxy-2-phenylimidazole | 80 | High |
| 2-Ethyl-4-methylimidazole | 155 | Very High |
| 2-Phenylimidazole (B1217362) | Various | Moderate |
| This table presents data for related imidazole compounds to infer the potential performance of 4-ethoxy-2-phenylimidazole. chemicalbook.com |
In polyurethane systems, imidazole compounds, including 2-phenylimidazole, are also utilized as catalysts. chemicalbook.comgoogle.com They promote the reaction between isocyanates and polyols to form urethane (B1682113) linkages. The choice of catalyst is critical for controlling the polyurethane reaction and achieving desired properties, such as open-cell foam structures for specific applications. google.com
The integration of imidazole derivatives into thermosetting polymer systems is a key strategy for developing advanced composites. These composites are lightweight, high-strength materials used across aerospace, automotive, and industrial sectors. epo.org Imidazoles can be used in prepreg formulations, which consist of fibers impregnated with an uncured resin ready for curing. epo.org In such systems, the imidazole curing agent can be isolated from the epoxy resin until curing is initiated by heat, which allows for an extended pot life of the resin mixture. epo.orggoogle.com
Research on model epoxy systems has demonstrated the effects of imidazole curing agents. For example, a system composed of a diglycidyl ether of bisphenol-F epoxy resin and 1,4-butanediol (B3395766) was effectively cured using 4-methyl-2-phenylimidazole. researchgate.net The incorporation of such imidazoles is crucial for achieving the desired crosslink density and thermomechanical properties in the final cured product. researchgate.net The development of latent curing agents, such as 2-(2-hydroxyphenyl)imidazole derivatives, which are activated by heat, has been a significant advancement, enabling the formulation of stable one-component thermosetting resins. acs.org This principle of latent reactivity is applicable to this compound, potentially allowing for controlled curing processes in advanced composite manufacturing.
Functional Materials for Optoelectronics and Sensing
The inherent electronic properties and structural versatility of phenylimidazole derivatives make them valuable components in the fabrication of functional materials for optoelectronic and sensing applications. nih.gov
Phenylimidazole derivatives are integral to the development of luminescent materials. Lophine (2,4,5-triphenylimidazole) and its derivatives are well-known for their chemiluminescence and fluorescence properties. researchgate.net The introduction of substituents, such as methoxy (B1213986) groups, can activate the aromatic rings and influence the photophysical properties. researchgate.net
In the field of organic light-emitting devices (OLEDs), metal complexes containing phenylimidazole-based ligands have shown significant promise. researchgate.net For instance, cationic Iridium(III) complexes featuring phenylimidazole-type cyclometalated ligands have been developed as highly efficient blue phosphorescent emitters for light-emitting electrochemical cells (LECs). acs.org These devices can achieve high luminance and current efficiency. acs.org The ethoxy group in this compound, as an electron-donating group, would be expected to influence the emission wavelength and quantum yield of such complexes. Furthermore, conjugated polymers like poly(p-phenylenevinylene) used in electroluminescent devices can be substituted with alkoxy groups, including ethoxy groups, to modify their electronic and emissive properties. unifiedpatents.comgoogle.com
The imidazole moiety is a key feature that enables the use of its derivatives in chemical sensing. The ability of the imidazole ring to coordinate with metal ions makes compounds like 2-phenylimidazole useful as reagents in analytical methods for detecting and quantifying substances. chemimpex.com This property is fundamental to the design of new chemical sensors. Phenylimidazoles play a pivotal role in the synthesis of polymers and coordination compounds that are employed in sensing applications. nih.gov The incorporation of this compound into polymer backbones or as a ligand in metal complexes could lead to novel materials for detecting specific analytes, with the ethoxy group potentially modulating the sensitivity and selectivity of the sensor.
Role in Catalysis Beyond Polymer Curing
Beyond their application in polymer curing, imidazole derivatives serve as versatile catalysts in a range of organic synthesis reactions. 2-Phenylimidazole, for example, is employed as a catalyst in the synthesis of various heterocyclic compounds. chemimpex.com The catalytic activity stems from the nucleophilic nature of the imidazole ring and its ability to activate substrates.
The presence of the ethoxy group in this compound can be expected to enhance the electron-donating character of the imidazole ring, which could, in turn, influence its catalytic efficacy in various reactions. While specific studies on the catalytic use of this compound outside of polymerization are limited, the established catalytic activity of the broader phenylimidazole family suggests a promising avenue for future research and application in synthetic organic chemistry.
Organic Synthesis Catalysis
The imidazole core is a crucial feature in many catalytic processes. Although specific studies detailing the use of this compound as a standalone catalyst are not extensively documented, the catalytic activity of related imidazole derivatives is well-established. For instance, some 2-substituted imidazoles have been shown to act as general base catalysts in the hydrolysis of esters like ethyl dichloroacetate. rsc.org
Furthermore, the phenylimidazole framework is a key component in various catalytic systems. Research has demonstrated that derivatives of 2-phenyl-1H-imidazole can serve as catalysts in carbon-carbon bond-forming reactions, such as the Henry reaction. researchgate.net In these roles, the imidazole moiety can activate substrates and facilitate key reaction steps. The synthesis of highly substituted imidazoles is often achieved through transition metal-catalyzed, one-pot condensation reactions, highlighting the stability and reactivity of the imidazole core under various catalytic conditions. nih.govmdpi.comnih.gov The presence of the ethoxy group at the 4-position of this compound could modulate the electronic properties and solubility of the molecule, potentially influencing its catalytic efficiency in different solvent systems.
Transition Metal Complex Catalysis
A more prominent role for this compound in catalysis is as a ligand in transition metal complexes. google.com The nitrogen atoms within the imidazole ring possess lone pairs of electrons that can readily coordinate with transition metals such as palladium, copper, rhodium, and iridium, forming stable and catalytically active complexes. acs.orgchim.itacs.org The structure and electronic properties of the ligand are crucial in determining the reactivity and selectivity of the resulting catalyst. google.com
Phenylimidazole derivatives are widely employed as ligands in various significant catalytic reactions:
Cross-Coupling Reactions: Cyclometalated palladium complexes featuring 2-phenylimidazole ligands have been synthesized and investigated for their catalytic performance in Suzuki–Miyaura cross-coupling reactions, effectively coupling aryl chlorides with boronic acids. acs.org
Asymmetric Catalysis: Chiral tridentate ligands based on a 2-phenylimidazole ring have been successfully used in copper(II)-catalyzed Henry reactions, demonstrating the value of this scaffold in creating stereoselective catalysts. upce.cz Similarly, 2-acyl imidazoles are used with chiral-at-metal iridium and rhodium catalysts for highly enantioselective reactions, including Michael additions and α-aminations. rsc.org
Tandem Reactions: Palladium-catalyzed cascade reactions are used to synthesize 4-substituted-2-phenylimidazoles, where the imidazole structure is formed in situ around the metal center. rsc.org
The ethoxy group on this compound can influence the steric and electronic environment of the metal center, potentially enhancing catalytic activity or selectivity. The table below summarizes the application of related imidazole-based ligands in transition metal catalysis.
| Catalyst System | Type of Reaction | Role of Imidazole Ligand | Ref. |
| Palladium(II) | Suzuki–Miyaura Cross-Coupling | Forms C^N cyclometalated carbene complexes | acs.org |
| Copper(II) | Henry Reaction (Nitroaldol) | Acts as a chiral tridentate ligand | upce.cz |
| Palladium(0)/Copper(I) | Tandem Aminopalladation/Isomerization | Forms part of the final imidazole product | rsc.org |
| Iridium(III) | Asymmetric Michael Addition | Activates substrate via N,O-coordination | rsc.org |
| Rhodium(III) | Asymmetric α-Amination | Activates substrate via N,O-coordination | rsc.org |
Corrosion Inhibition in Material Protection
Imidazole and its derivatives are a well-established and highly effective class of corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. bohrium.comresearchgate.netkfupm.edu.sa Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. kfupm.edu.sa
The mechanism of inhibition involves several key molecular features present in this compound:
Heteroatom Coordination: The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms on the surface. researchgate.net
π-Electron Interactions: The π-electrons from the imidazole and phenyl rings can interact with the metal surface, strengthening the adsorption process. bohrium.com
Protective Film Formation: The adsorption of these molecules creates a passivating layer that blocks the active sites for corrosion, thereby reducing the corrosion rate. tandfonline.com
Studies on closely related compounds provide strong evidence for the potential efficacy of this compound. For example, various phenylimidazole and benzimidazole (B57391) derivatives have demonstrated high inhibition efficiencies for steel in hydrochloric acid. tandfonline.comrsc.orgfrontiersin.orgnih.gov The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. kfupm.edu.sarsc.orgmdpi.com The presence of the phenyl group and other substituents can enhance the surface coverage and hydrophobicity of the protective film, further improving inhibition. mdpi.com
The following table presents research findings on the corrosion inhibition performance of various imidazole derivatives, illustrating the effectiveness of this class of compounds.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Ref. |
| 2-(2-aminophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 87.09 | Langmuir | rsc.org |
| 2-(4-octylphenyl)-4-phenylbenzo researchgate.netkfupm.edu.saimidazo[1,2-a]pyrimidine | Mild Steel | 1 mol L−1 HCl | 91.9 | Langmuir | frontiersin.org |
| 4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol | Carbon Steel | 1 M HCl | 95.5 | Langmuir | tandfonline.com |
| Novel Benzimidazole Derivatives | X56 Carbon Steel | 1 M HCl | 95-98 | Langmuir | nih.gov |
| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide | Carbon Steel | 1% NaCl | >80 | Langmuir | mdpi.com |
Perspectives and Future Directions in 4 Ethoxy 2 Phenylimidazole Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of substituted imidazoles is a well-established field, yet the drive for efficiency, sustainability, and novel substitution patterns continues to fuel innovation. Future research into the synthesis of 4-ethoxy-2-phenylimidazole will likely focus on adapting existing methods and developing new, greener alternatives.
Traditional methods, such as the Radziszewski synthesis, provide a foundational approach. However, modern organic synthesis emphasizes sustainable practices. bohrium.com Future explorations could involve the use of heterogeneous catalysts like zeolites (e.g., ZSM-11), which offer high yields, solvent-free conditions, and reusability, making them environmentally and economically attractive. nih.gov Another green approach involves employing Brønsted acidic ionic liquids, which have been used as effective and recyclable catalysts for preparing highly substituted imidazoles under solvent-free thermal conditions. researchgate.net
Methodologies leveraging microwave or ultrasound irradiation are also promising, as these techniques often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.net For the specific 2-phenylimidazole (B1217362) scaffold, methods using nanoparticle catalysts, such as nickel and cuprous iodide, have been developed, offering high yields and easy catalyst separation. google.com Adapting such a method could provide an efficient route to this compound.
| Catalyst System | Key Advantages | Typical Conditions | Potential Applicability |
|---|---|---|---|
| ZSM-11 Zeolite | Reusable, high yield, solvent-free nih.gov | Thermal, solvent-free | Adaptable for multi-component reactions to build the substituted imidazole core. |
| Brønsted Acidic Ionic Liquid | Recyclable, excellent yields, solvent-free researchgate.net | Thermal (e.g., 100°C) | Effective for one-pot synthesis of tri- and tetra-substituted imidazoles. |
| Microwave Irradiation | Rapid reaction times, high yields, energy efficient researchgate.net | Microwave reactor, often with a catalyst | Can accelerate traditional condensation reactions for imidazole ring formation. |
| Nanoparticle Ni / CuI | High yield, catalyst is easily separated and recycled google.com | Thermal (110-140°C), solvent (e.g., DMF) | Specifically demonstrated for coupling of imidazole and iodobenzene (B50100) to form 2-phenylimidazoles. |
Deeper Mechanistic Insights into Biological and Material Science Interactions
Phenylimidazole derivatives are recognized for their versatile applications, ranging from pharmacology to materials science. nih.govresearchgate.net Understanding the precise mechanisms by which this compound interacts with biological systems or integrates into materials is a critical future objective.
In a biological context, related alkoxy-phenylimidazole compounds have been investigated as potent and selective agonists for sphingosine-1-phosphate (S1P) receptors, which are crucial in immune cell trafficking. nih.gov Future research would need to determine if this compound exhibits similar activity. This would involve studying its binding affinity and functional activity at S1P receptors and elucidating the key intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) between the ethoxy group, the phenyl ring, and the receptor's binding pocket.
In materials science, phenylimidazoles are valued for their role in creating polymers, coordination compounds, and optoelectronic materials. nih.gov The imidazole ring's unique electronic properties and ability to coordinate with metal ions are central to these applications. Future work on this compound would explore how the electron-donating ethoxy group modifies the electronic structure of the phenylimidazole core, potentially tuning its photophysical properties (e.g., fluorescence) for use in sensors or organic light-emitting diodes (OLEDs).
| Structural Moiety | Type of Interaction | Potential Application Area | Rationale |
|---|---|---|---|
| Imidazole N-H | Hydrogen Bond Donor/Acceptor | Biological Systems, Supramolecular Materials | Forms key interactions with amino acid residues in protein targets or directs crystal packing in materials. nih.gov |
| Phenyl Ring | π-π Stacking, Hydrophobic | Biological Systems, Organic Electronics | Contributes to binding with aromatic residues in proteins and facilitates charge transport in organic semiconductor materials. |
| Ethoxy Group Oxygen | Hydrogen Bond Acceptor | Biological Systems | May form specific hydrogen bonds within a receptor binding site, enhancing affinity and selectivity. |
| Imidazole Ring | Metal Coordination | Catalysis, Sensors | The nitrogen atoms can act as ligands, binding to metal ions to form functional complexes. nih.gov |
Rational Design of Derivatives with Enhanced Specificity and Functionality
Rational design involves modifying a lead compound's structure to improve its desired properties. For this compound, this approach can be used to create analogues with enhanced biological activity or tailored material properties. Structure-activity relationship (SAR) studies on related benzimidazole (B57391) and phenylimidazole scaffolds have shown that the nature and position of substituents significantly influence activity. mdpi.com
Future research could systematically modify the this compound structure. For instance:
Modifying the Ethoxy Group: The alkyl chain could be lengthened, shortened, or branched to probe steric limits and optimize hydrophobic interactions within a biological target. Replacing it with other alkoxy groups could fine-tune electronic properties.
Substituting the Phenyl Ring: Adding electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups at different positions (ortho, meta, para) would alter the molecule's electronics and steric profile, which is a classic strategy for optimizing potency and selectivity. mdpi.com
Substituting the Imidazole Ring: Although the core is this compound, substitution at the N-1 position is a common strategy to modulate properties like solubility and metabolic stability without drastically altering core binding interactions.
This systematic approach, guided by computational modeling, could lead to derivatives with enhanced potency as enzyme inhibitors, receptor agonists, or improved performance as functional materials. rsc.org
| Modification Site | Example Substituent | Predicted Effect | Rationale |
|---|---|---|---|
| Ethoxy Group (C4) | -OCH₃ (Methoxy) | Slight increase in polarity, reduced steric bulk. | Tests the importance of the ethyl chain length for binding or solubility. |
| Ethoxy Group (C4) | -O(CH₂)₂CH₃ (Propoxy) | Increased lipophilicity and steric bulk. | Probes for larger hydrophobic pockets in a target binding site. |
| Phenyl Ring (C2) | para-Fluoro | Minimal steric change, alters electronic properties, may block metabolic oxidation. | Common strategy in medicinal chemistry to improve metabolic stability and binding affinity. mdpi.com |
| Imidazole Ring (N1) | -CH₃ (Methyl) | Removes H-bond donor capability, increases lipophilicity. | Determines if the N-H proton is critical for activity and can improve cell permeability. |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by enabling rapid prediction of molecular properties and activities, thereby reducing the time and cost of discovery. premierscience.commdpi.com For a novel compound like this compound, AI/ML offers a powerful toolkit for accelerating its investigation.
Researchers can develop Quantitative Structure-Activity Relationship (QSAR) models using data from existing libraries of substituted imidazoles. researchgate.net By training artificial neural networks (ANNs) or other ML algorithms, it would be possible to predict various properties for this compound and its hypothetical derivatives, such as antimicrobial activity, receptor binding affinity, or performance in materials like dye-sensitized solar cells. researchgate.netnih.gov
| AI/ML Model Type | Predicted Property / Application | Example from Literature |
|---|---|---|
| Artificial Neural Network (ANN) | Antimicrobial / Antifungal Activity | Used to predict the minimum inhibitory concentration (MIC) of imidazole derivatives against various pathogens. researchgate.net |
| Genetic Algorithm (GA-MLR) | Quantum Chemical Properties (e.g., Enthalpy) | Applied to design QSPR models to predict quantum properties of imidazole derivatives. researchgate.net |
| Deep Neural Network (DNN) | Photovoltaic Performance | Used to predict the power conversion efficiency (PCE) of imidazole-based organic dyes for solar cells. nih.gov |
| Generative Models | De Novo Drug Design | Can design novel molecules that fit a desired therapeutic profile, which could be applied to generate new imidazole derivatives. acm.org |
Development of Advanced Analytical Techniques for Characterization
Thorough characterization is fundamental to understanding the structure and properties of any new compound. For this compound, a suite of standard and advanced analytical techniques would be required.
Initial characterization would involve spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise atomic connectivity, and Mass Spectrometry (MS) to confirm the molecular weight and formula. ijpsr.com
For deeper insights, especially for material science applications, advanced techniques would be crucial. UV-visible and fluorescence spectroscopy would be used to study the compound's photophysical properties, revealing its potential in optical applications. bohrium.com To understand its solid-state behavior, single-crystal X-ray diffraction would be the definitive method to determine the three-dimensional molecular structure and analyze intermolecular interactions in the crystal lattice. nih.gov These advanced techniques provide the detailed structural and photophysical data necessary to correlate the molecule's structure with its function.
| Technique | Information Provided | Relevance |
|---|---|---|
| NMR (¹H, ¹³C) | Connectivity of atoms, chemical environment. | Confirms the successful synthesis and exact structure of the molecule. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Provides definitive confirmation of the molecular formula. ijpsr.com |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C-O). | Verifies the key structural components of the imidazole and ethoxy groups. |
| UV-Visible Spectroscopy | Electronic absorption properties (π-π* transitions). | Essential for understanding optical properties for applications in dyes and sensors. bohrium.com |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles, crystal packing. | Provides ultimate structural proof and insight into intermolecular interactions. nih.gov |
Q & A
Q. What is a reliable method for synthesizing 4-ethoxy-2-phenylimidazole in a laboratory setting?
A common approach involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation under reduced pressure and filtration . For a greener alternative, consider the eco-friendly one-pot synthesis using Raney Nickel and NaOH, which minimizes waste and improves yield for 4-formylimidazole derivatives .
Q. How should this compound be characterized to confirm its structural integrity?
Employ a combination of infrared (IR) spectroscopy to identify functional groups (e.g., ethoxy C-O stretches) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic protons and substituent positions. Elemental analysis can validate purity by comparing experimental and theoretical carbon, hydrogen, and nitrogen percentages .
Q. What purification techniques are recommended for isolating this compound after synthesis?
Use column chromatography with silica gel and a hexane/ethyl acetate gradient to separate the compound from byproducts. Recrystallization in ethanol or methanol can further enhance purity. Monitor progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Systematic variation of catalysts (e.g., acetic acid vs. Raney Nickel), solvents (polar vs. non-polar), and temperature can identify optimal conditions. For example, scaled-up reactions under eco-friendly conditions (e.g., aqueous NaOH) have shown improved yields for structurally similar imidazoles . Kinetic studies using HPLC or GC-MS can track intermediate formation and guide adjustments .
Q. What mechanistic insights exist for the formation of the imidazole ring in this compound?
The reaction likely proceeds via a cyclocondensation mechanism, where the amino group of the triazole precursor reacts with the aldehyde to form the imidazole core. Isotopic labeling (e.g., ¹⁵N or ²H) and computational modeling (DFT) can elucidate transition states and rate-determining steps .
Q. How should researchers address contradictions in biological activity data for this compound derivatives?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate results using orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC determinations) and ensure compound purity via HPLC. Statistical tools like ANOVA can identify significant variations across replicates .
Q. What advanced analytical techniques are critical for studying this compound’s stability under physiological conditions?
High-resolution mass spectrometry (HR-MS) and X-ray crystallography can confirm degradation products and crystal packing effects. Accelerated stability studies (e.g., exposure to light, heat, or pH extremes) paired with LC-MS/MS analysis provide insights into decomposition pathways .
Q. How can derivatization strategies enhance the pharmacological profile of this compound?
Introduce substituents at the C-2 or C-4 positions (e.g., halogens, methoxy groups) to modulate bioactivity. For instance, fluorinated analogs may improve metabolic stability. Docking studies with target proteins (e.g., enzymes or receptors) can prioritize derivatives for synthesis .
Q. What protocols ensure reproducibility when scaling up this compound synthesis?
Document reaction parameters rigorously (e.g., stirring rate, solvent volume-to-mass ratio). Use process analytical technology (PAT) like in-situ FTIR to monitor real-time progress. Pilot-scale trials under controlled conditions (e.g., inert atmosphere) reduce batch-to-batch variability .
Q. How can computational methods aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations can predict electrophilic/nucleophilic sites, while molecular dynamics simulations model solvation effects. Databases like NIST Chemistry WebBook provide reference spectral data for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
